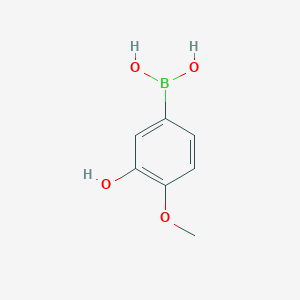

(3-Hydroxy-4-methoxyphenyl)boronic acid

Vue d'ensemble

Description

(3-Hydroxy-4-methoxyphenyl)boronic acid is a derivative of boronic acid characterized by the presence of a phenyl ring with hydroxy and methoxy substituents. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including the synthesis of pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of protective groups, halogen-metal exchange reactions, and the addition of organoborates followed by hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved through a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis, yielding a compound with a relatively low pKa value, which is useful for constructing glucose-sensing materials . Similarly, boronic acids can be synthesized from anisole derivatives through a series of reactions including Friedel-Crafts reactions, condensation, and hydrolysis .

Molecular Structure Analysis

Boronic acids typically possess a trivalent boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The molecular structure of these compounds can be studied using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational modes, chemical shifts, and electronic properties of the molecules .

Chemical Reactions Analysis

Boronic acids are known for their ability to participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to synthesize biphenyls and other biaryl structures . They can also act as catalysts in esterification reactions, as demonstrated by boric acid's effectiveness in the dehydrative esterification of alpha-hydroxycarboxylic acids . Additionally, boronic acids can accelerate electrophilic activation in water, as shown in the synthesis of hydroxypyridinones from unprotected maltols .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, pKa, and reactivity, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and binding affinity of the boronic acid for diols. The pKa value is particularly important for applications in biological systems, as it determines the compound's ability to bind to biomolecules at physiological pH . The boronic acid's reactivity with diols is also utilized for diol and carbohydrate recognition, which is significant in the development of sensors and drug delivery systems .

Applications De Recherche Scientifique

-

Suzuki-Miyaura Cross-Coupling Reactions

-

Palladium-Catalyzed Direct Arylation

-

Synthesis of Bio-Supported Palladium Nanoparticles

-

Synthesis of Biologically Active Compounds

-

Sensor Development

-

Material Science

-

Hydromethylation Sequence

-

Palladium-Catalyzed Aminocarbonylation

-

Stille Coupling Reactions

Orientations Futures

The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Propriétés

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPHDOOHKDJUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621111 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Hydroxy-4-methoxyphenyl)boronic acid | |

CAS RN |

622864-48-6 | |

| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

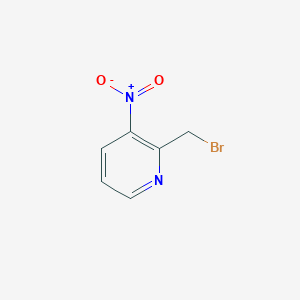

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)